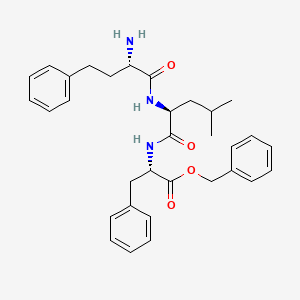
benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is a complex organic compound that features a benzyl group attached to a peptide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate typically involves peptide coupling reactions. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for amino groups and benzyl esters for carboxyl groups.
-
Step 1: Protection of Amino and Carboxyl Groups
- Protect the amino group of (S)-2-amino-4-phenylbutanoic acid with a Boc group.
- Protect the carboxyl group of L-leucine with a benzyl ester.
-
Step 2: Peptide Coupling
- Couple the protected (S)-2-amino-4-phenylbutanoic acid with L-leucine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
-
Step 3: Deprotection
- Remove the Boc and benzyl protecting groups using TFA (trifluoroacetic acid) and hydrogenation, respectively.
-
Step 4: Final Coupling
- Couple the resulting dipeptide with L-phenylalanine using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support, allowing for easy purification and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The peptide bonds are generally stable, but the benzyl group can be reduced to toluene.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) in acidic conditions.
Reduction: H₂ (hydrogen gas) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of coupling reagents like EDCI.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Various substituted peptides depending on the nucleophile used.
Scientific Research Applications
Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate has several applications in scientific research:
Medicinal Chemistry: It can be used as a model compound for studying peptide-based drug design and delivery.
Biochemistry: It serves as a substrate for enzyme studies, particularly those involving proteases and peptidases.
Materials Science: The compound can be incorporated into peptide-based materials for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate depends on its interaction with biological targets. The compound can bind to specific enzymes or receptors, influencing their activity. For example, it may inhibit proteases by mimicking the natural substrate, thereby blocking the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-alanyl-L-phenylalaninate
- Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-tyrosylate
Uniqueness
Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of the benzyl group also enhances its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins.
Properties
Molecular Formula |
C32H39N3O4 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C32H39N3O4/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37)/t27-,28-,29-/m0/s1 |
InChI Key |
NEWDSLVFWXXORY-AWCRTANDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCC3=CC=CC=C3)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















